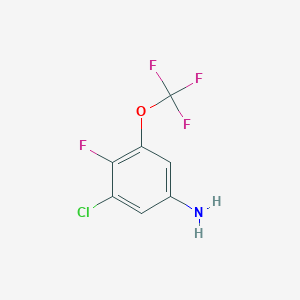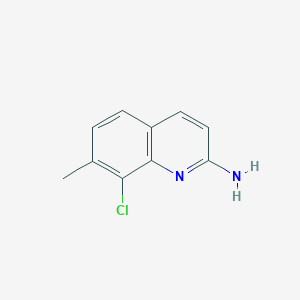
8-Chloro-7-methylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-7-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinolin-2-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact. These methods are designed to be scalable and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and electronic materials.
Mécanisme D'action
The mechanism of action of 8-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
8-Chloro-2-methylquinoline: Another quinoline derivative with similar structural features but different biological activities.
2-Chloro-8-methylquinoline: Known for its antimicrobial properties.
7-Chloro-8-methylquinoline: Exhibits antiviral activities.
Uniqueness: 8-Chloro-7-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in cancer cells sets it apart from other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
8-chloro-7-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-5-8(12)13-10(7)9(6)11/h2-5H,1H3,(H2,12,13) |
Clé InChI |
LVUUBNNLYCTQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


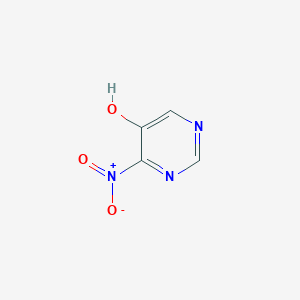

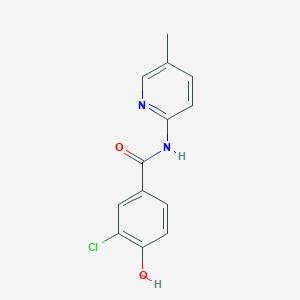
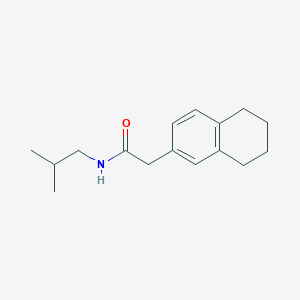

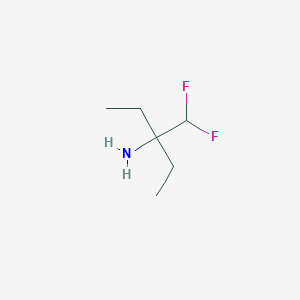
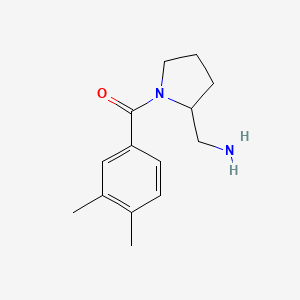
![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
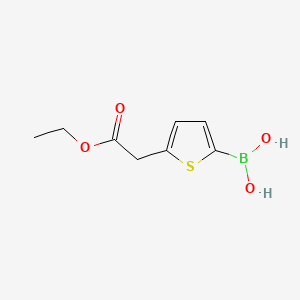
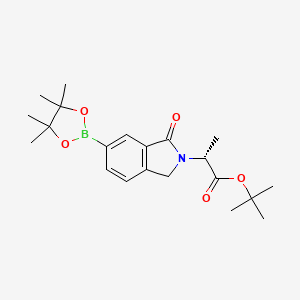
![Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate](/img/structure/B14903600.png)


